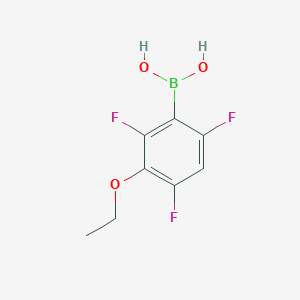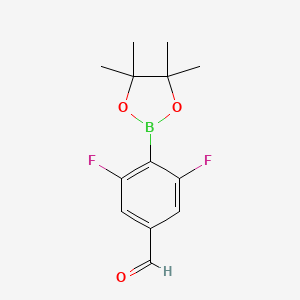
Pd-clme(cod)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,5-cyclooctadiene)methylpalladium(II) typically involves the reaction of tetrachloropalladate in hydrochloric acid with cycloocta-1,5-diene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of Chloro(1,5-cyclooctadiene)methylpalladium(II).
Análisis De Reacciones Químicas
Types of Reactions: Chloro(1,5-cyclooctadiene)methylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other substances.
Reduction: It can also be involved in reduction reactions, where it helps in the reduction of other compounds.
Substitution: The compound is known for its role in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products are typically new organic compounds with carbon-carbon or carbon-nitrogen bonds.
Aplicaciones Científicas De Investigación
Chloro(1,5-cyclooctadiene)methylpalladium(II) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Chloro(1,5-cyclooctadiene)methylpalladium(II) involves its role as a catalyst in various chemical reactions. The palladium center in the compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps .
Comparación Con Compuestos Similares
Dichloro(1,5-cyclooctadiene)palladium(II): This compound is similar in structure and function but contains two chlorine atoms instead of one methyl group.
Bis(1,5-cyclooctadiene)nickel(0): A nickel-based compound with similar catalytic properties.
Chloro(1,5-cyclooctadiene)platinum(II): A platinum-based compound with analogous applications in catalysis.
Uniqueness: Chloro(1,5-cyclooctadiene)methylpalladium(II) is unique due to its specific combination of palladium, chlorine, and methyl group, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
63936-85-6 |
|---|---|
Fórmula molecular |
C9H15ClPd |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |
Clave InChI |
JRDZAJXSFXHJHS-PHFPKPIQSA-M |
SMILES |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
SMILES isomérico |
[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |
SMILES canónico |
[CH3-].C1CC=CCCC=C1.Cl[Pd+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)











